UDP-alpha-D-GlcNAc3NAcA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

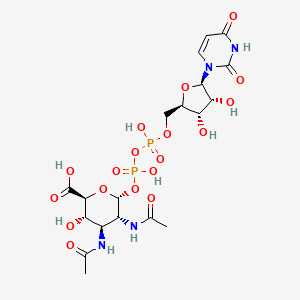

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid is an UDP-sugar. It derives from an UDP-alpha-D-glucuronic acid. It is a conjugate acid of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate.

Aplicaciones Científicas De Investigación

Enzymatic Substrate in Glycosylation Reactions

UDP-alpha-D-GlcNAc3NAcA serves as a substrate for specific glycosyltransferases involved in the biosynthesis of lipopolysaccharides (LPS) in pathogenic bacteria. For instance, studies have shown that enzymes such as WbpI and WlbD utilize this compound to catalyze the conversion into UDP-alpha-D-ManNAc3NAcA, which is essential for constructing bacterial surface polysaccharides . Understanding these enzymatic pathways is vital for developing strategies to combat bacterial infections, particularly those caused by respiratory pathogens like Pseudomonas aeruginosa and Bordetella pertussis.

Role in Bacterial Pathogenicity

The biosynthesis of this compound is linked to the virulence of certain pathogens. As part of the LPS structure, this compound contributes to the protective outer membrane of bacteria, influencing their ability to evade host immune responses . Research indicates that mutations or disruptions in the pathways involving this compound can lead to attenuated virulence in these organisms . This highlights its potential as a target for novel antimicrobial therapies.

Implications in Glycosaminoglycan Synthesis

This compound is also implicated in the synthesis of glycosaminoglycans (GAGs), which are critical components of the extracellular matrix and play roles in cell signaling, adhesion, and migration . Studies have shown that enzymes like UDP-glucose dehydrogenase (UGDH) utilize nucleotide sugars to produce precursors for GAGs, suggesting that this compound could influence cellular behaviors such as proliferation and motility .

Potential Therapeutic Applications

Given its involvement in key biosynthetic pathways, this compound presents opportunities for therapeutic intervention. By targeting the enzymes that utilize this nucleotide sugar, researchers aim to develop new treatments for bacterial infections or diseases related to GAG metabolism. For example, inhibiting the enzymes responsible for converting this compound could reduce the virulence of pathogenic bacteria or alter GAG synthesis in cancer cells, potentially hindering tumor progression .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Rejzek et al. (2007) | Characterized WbpI and WlbD as epimerases using this compound | Provides insights into bacterial polysaccharide biosynthesis |

| Wang et al. (2010) | Demonstrated UGDH's role in GAG synthesis affecting colorectal cancer cell motility | Suggests potential therapeutic targets in cancer treatment |

| ASM Journals (2008) | Investigated genetic pathways involving this compound | Highlights its importance in understanding bacterial pathogenicity |

Análisis De Reacciones Químicas

Biosynthetic Pathway Leading to UDP-α-D-GlcNAc3NAcA Formation

The compound is synthesized via a multi-step pathway starting from UDP-α-D-GlcNAc (UDP-N-acetylglucosamine):

-

Dehydrogenation by WbpA :

UDP-α-D-GlcNAc undergoes C6 oxidation to form UDP-α-D-GlcNAcA (UDP-2-acetamido-2,3-dideoxy-α-D-glucuronic acid) in an NAD⁺-dependent reaction . -

Amination by WbpB and WbpE :

WbpB (a PLP-dependent aminotransferase) and WbpE (a dehydrogenase) sequentially add an amino group to C3 of UDP-α-D-GlcNAcA, forming UDP-α-D-GlcNAc3NA (UDP-2-acetamido-3-amino-2,3-dideoxy-α-D-glucuronic acid) . -

Acetylation by WbpD :

Acetyl-CoA transfers an acetyl group to the C3 amino group, yielding UDP-α-D-GlcNAc3NAcA .

Key Reaction Parameters :

Epimerization to UDP-α-D-ManNAc3NAcA

UDP-α-D-GlcNAc3NAcA serves as the substrate for 2-epimerases (WbpI in P. aeruginosa and WlbD in B. pertussis), which invert the configuration at C2 to produce UDP-α-D-ManNAc3NAcA (UDP-2,3-diacetamido-2,3-dideoxy-α-D-mannuronic acid) .

Mechanistic Insights :

-

Enzyme Specificity : Neither WbpI nor WlbD acts on UDP-α-D-GlcNAc, UDP-α-D-GlcNAcA, or UDP-α-D-GlcNAc3NA .

-

Optimal Conditions : Sodium phosphate buffer (pH 6.0) supports maximal activity .

-

NMR Confirmation : 2D-NMR revealed the inversion of C2 stereochemistry, confirming epimerization .

Table 1: NMR Data for UDP-α-D-GlcNAc3NAcA (δ in ppm)

| Proton | Chemical Shift (δ) | Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| H1 | 5.52 | J<sub>1,2</sub> = 3.8 | α-anomeric |

| H2 | 4.30 | J<sub>2,3</sub> = 11.1 | Axial |

| H3 | 3.98 | J<sub>3,4</sub> = 10.2 | Equatorial |

| H4 | 3.55 | J<sub>4,5</sub> = 9.5 | Axial |

| H5 | 4.15 | — | Carboxylic |

Data sourced from enzymatic synthesis and NMR analysis .

Key Experimental Findings:

-

Capillary Electrophoresis (CE) : Demonstrated substrate specificity and reaction progress .

-

Mass Spectrometry : Confirmed the molecular ion peak (m/z 661.1) for UDP-α-D-GlcNAc3NAcA .

-

Enzyme Coupling : Sequential reactions with WbpA, WbpB, WbpE, and WbpD achieved 85% conversion efficiency .

Biological Significance

UDP-α-D-GlcNAc3NAcA is a precursor for:

-

O-Antigen Synthesis : Essential for P. aeruginosa B-band LPS, a virulence factor .

-

Mannuronic Acid Derivatives : Epimerization produces UDP-α-D-ManNAc3NAcA, a component of bacterial glycans .

Pathway Conservation : Homologous enzymes (e.g., WlbD in B. pertussis) suggest conserved mechanisms across Gram-negative pathogens .

Table 2: Substrate Specificity of 2-Epimerases

| Enzyme | Substrate | Product | Activity (Relative %) |

|---|---|---|---|

| WbpI | UDP-α-D-GlcNAc3NAcA | UDP-α-D-ManNAc3NAcA | 100 |

| WbpI | UDP-α-D-GlcNAc | No reaction | 0 |

| WlbD | UDP-α-D-GlcNAc3NAcA | UDP-α-D-ManNAc3NAcA | 95 |

Propiedades

Fórmula molecular |

C19H28N4O18P2 |

|---|---|

Peso molecular |

662.4 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1 |

Clave InChI |

GZLIMKLKXDFTJR-LTMKHLKMSA-N |

SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

SMILES canónico |

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Sinónimos |

UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.